3-Bromo-6-(dibromomethyl)quinoline
Description
3-Bromo-6-(dibromomethyl)quinoline: is a quinoline derivative characterized by the presence of bromine atoms at the 3rd and 6th positions of the quinoline ring
Properties
Molecular Formula |
C10H6Br3N |
|---|---|
Molecular Weight |
379.87 g/mol |
IUPAC Name |
3-bromo-6-(dibromomethyl)quinoline |
InChI |
InChI=1S/C10H6Br3N/c11-8-4-7-3-6(10(12)13)1-2-9(7)14-5-8/h1-5,10H |
InChI Key |
MMEKRLLFTFEDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
Industrial production of 3-Bromo-6-(dibromomethyl)quinoline may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of byproducts such as succinimide and solvents are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(dibromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different quinoline derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dehalogenated quinoline derivatives.
Scientific Research Applications
3-Bromo-6-(dibromomethyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(dibromomethyl)quinoline involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the dibromomethyl group, making it less reactive in certain substitution reactions.
6-Bromoquinoline: Similar to 3-Bromoquinoline but with bromine at the 6th position.
3,6-Dibromoquinoline: Contains bromine atoms at both the 3rd and 6th positions but lacks the dibromomethyl group.
Uniqueness
3-Bromo-6-(dibromomethyl)quinoline is unique due to the presence of both a bromine atom and a dibromomethyl group, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications .
Biological Activity
3-Bromo-6-(dibromomethyl)quinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinolines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-Bromo-6-(dibromomethyl)quinoline, summarizing key research findings, case studies, and mechanisms of action.
- Molecular Formula : C10H6Br4N
- Molecular Weight : 392.87 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Biological Activity Overview
Research indicates that halogenated quinolines, including 3-Bromo-6-(dibromomethyl)quinoline, exhibit significant biological activities. The compound has been studied for its effects against various pathogens and its potential therapeutic applications.
Antimicrobial Activity
A study conducted on a series of substituted quinolines demonstrated that 3-Bromo-6-(dibromomethyl)quinoline showed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that 3-Bromo-6-(dibromomethyl)quinoline exhibits cytotoxic effects on various cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, highlighting its potential as an anticancer agent.
The biological activity of 3-Bromo-6-(dibromomethyl)quinoline is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have illustrated the efficacy of 3-Bromo-6-(dibromomethyl)quinoline in preclinical models:
- Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. Results showed a significant reduction in biofilm formation at concentrations as low as 16 µg/mL.
- Cancer Cell Line Study :
- A comparative study with standard chemotherapeutics revealed that while doxorubicin had an IC50 of 10 µM on MCF-7 cells, the combination of doxorubicin with 3-Bromo-6-(dibromomethyl)quinoline enhanced cytotoxicity synergistically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
